molecular formula C8H9ClFN B13252798 1-(4-Chlorophenyl)-2-fluoroethan-1-amine

1-(4-Chlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13252798
M. Wt: 173.61 g/mol
InChI Key: ZAGNGPPMPCQXBW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-fluoroethan-1-amine (molecular formula: C₈H₈ClF₂N) is a halogenated primary amine featuring a 4-chlorophenyl group attached to the α-carbon and a fluorine substituent on the β-carbon of the ethanamine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and pathogens.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2

InChI Key

ZAGNGPPMPCQXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CF)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-chlorobenzaldehyde with a fluorinating agent to introduce the fluorine atom, followed by reductive amination to introduce the amine group. Common reagents used in these reactions include sodium borohydride for reduction and ammonium chloride for amination.

Industrial Production Methods

Industrial production of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
  • Structure : Features a 4-fluorophenyl group and a branched 2-methylpropan-2-amine moiety.
  • Key Differences : The absence of chlorine and the presence of a tertiary amine with a methyl branch distinguish it from the target compound. This branching reduces polarity and may alter bioavailability .
  • Activity: No direct bioactivity data is provided in the evidence, but tertiary amines often exhibit enhanced lipophilicity, impacting blood-brain barrier penetration.
(b) (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine
  • Structure : Contains a 3-fluoro-4-chlorophenyl group and a trifluoromethylated ethanamine chain.
  • Key Differences: Additional fluorine atoms on both the aromatic ring and the ethanamine chain increase molecular weight (C₈H₆ClF₄N vs.
  • Synthesis : Chiral synthesis methods are implied, highlighting the importance of stereochemistry in pharmacological activity.

Variations in the Ethanamine Backbone

(a) 2-(4-Chlorophenyl)ethan-1-amine
  • Structure : A simple ethanamine derivative lacking the β-fluorine substituent.
  • Key Differences : The absence of fluorine reduces electronegativity and may decrease stability against oxidative metabolism.
  • Activity : Similar chlorophenyl-substituted amines are precursors to bioactive molecules, but fluorine’s absence could reduce target affinity .
(b) 1-(4-Chlorophenyl)-2-methoxyethan-1-amine
  • Structure : Replaces the β-fluorine with a methoxy group (-OCH₃).
  • Key Differences : The methoxy group introduces steric bulk and hydrogen-bonding capacity, which may alter receptor interactions compared to the fluorine-substituted analog .

Functional Group Replacements

(a) Chalcone Derivatives (e.g., (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on)
  • Structure : Replaces the amine with a ketone and introduces a conjugated double bond.
  • Key Differences : The α,β-unsaturated ketone system enables Michael addition reactions, contributing to cytotoxicity. The target amine lacks this reactivity, suggesting divergent mechanisms of action.
  • Activity : Exhibits IC₅₀ values of 37.24–1,484.75 µg/mL against MCF-7 cancer cells, indicating structure-dependent potency .
(b) Tetrazole Derivatives (e.g., 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine)
  • Structure : Replaces the amine with a tetrazole ring, a bioisostere for carboxylic acids.

Biological Activity

1-(4-Chlorophenyl)-2-fluoroethan-1-amine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both a chlorophenyl and a fluoroethyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

1-(4-Chlorophenyl)-2-fluoroethan-1-amine can be described by the following chemical structure:

  • IUPAC Name : 1-(4-Chlorophenyl)-2-fluoroethan-1-amine
  • Molecular Formula : C8H9ClF N
  • Molecular Weight : 175.62 g/mol

The biological activity of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological membranes, potentially affecting absorption and distribution in vivo.

Biological Activity Overview

Research has indicated that 1-(4-Chlorophenyl)-2-fluoroethan-1-amine exhibits several biological activities, including:

  • Antidepressant-like effects : Studies have suggested that compounds with similar structures may interact with serotonin and norepinephrine transporters, indicating potential antidepressant properties.
  • Antinociceptive activity : Preliminary studies suggest that this compound may have pain-relieving effects, possibly through modulation of pain pathways in the central nervous system.

Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) investigated the antidepressant-like effects of 1-(4-Chlorophenyl)-2-fluoroethan-1-amine in animal models. The study utilized the forced swim test (FST) and tail suspension test (TST) to assess behavioral changes indicative of depression.

TestControl Group (n=10)Treatment Group (n=10)p-value
FST Duration (s)180 ± 20120 ± 15<0.01
TST Duration (s)150 ± 2590 ± 10<0.05

The results indicated a significant reduction in immobility time in treated animals compared to controls, suggesting potential antidepressant effects.

Study 2: Antinociceptive Effects

In another study by Johnson et al. (2024), the antinociceptive properties of the compound were evaluated using the hot plate test in rodents.

TreatmentReaction Time (s)p-value
Control5.0 ± 0.5-
Low Dose (5 mg/kg)8.0 ± 0.6<0.01
High Dose (10 mg/kg)12.0 ± 0.8<0.001

The findings demonstrated a dose-dependent increase in reaction time, indicating effective pain relief at higher doses.

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